molecular formula C21H23ClFN3O2 B250792 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide

Cat. No. B250792
M. Wt: 403.9 g/mol
InChI Key: MCJKKHYPAFFHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide, also known as BAY 59-3074, is a novel and potent cannabinoid receptor antagonist. It belongs to the chemical class of piperazine derivatives and is structurally related to rimonabant, a drug that was previously used for the treatment of obesity and smoking cessation but was later withdrawn from the market due to its adverse effects. BAY 59-3074 has shown promising results in preclinical studies as a potential therapeutic agent for various conditions, including obesity, diabetes, and addiction.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 acts as a selective and competitive antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. By blocking the activity of CB1, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 reduces the effects of endocannabinoids, which are naturally occurring compounds that bind to CB1 and regulate various physiological processes. The blockade of CB1 by N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 leads to a decrease in appetite, food intake, and body weight, as well as an improvement in glucose metabolism and lipid profile.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been shown to have several biochemical and physiological effects. In animal models of obesity, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 reduces food intake, body weight, and adiposity by decreasing the activity of the endocannabinoid system. In animal models of diabetes, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 improves glucose metabolism, insulin sensitivity, and lipid profile by reducing insulin resistance and inflammation. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been shown to reduce drug-seeking behavior in animal models of addiction, including nicotine and cocaine addiction.

Advantages and Limitations for Lab Experiments

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for the CB1 receptor, which allows for precise and specific manipulation of the endocannabinoid system. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been extensively studied in preclinical models, which provides a solid foundation for further research. However, one of the limitations of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 is its potential for off-target effects, as it may bind to other receptors in addition to CB1. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 in clinical trials may be limited by its potential for adverse effects, such as psychiatric symptoms and liver toxicity.

Future Directions

There are several future directions for the research and development of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074. One potential direction is the investigation of its therapeutic potential for other conditions, such as inflammatory bowel disease and neurodegenerative disorders. Another direction is the development of more potent and selective CB1 antagonists, which may have fewer adverse effects and greater therapeutic efficacy. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential for adverse effects.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 involves several steps, starting from the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride then undergoes a nucleophilic substitution reaction with N-(4-chloro-3-nitrophenyl)piperazine to yield the intermediate product, which is subsequently reduced to the corresponding amine using palladium on carbon as a catalyst. The final compound is obtained by reacting the amine with butanoyl chloride in the presence of triethylamine and 1,4-dioxane.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been extensively studied for its potential therapeutic applications. It has been shown to effectively block the activity of the cannabinoid receptor CB1, which is involved in the regulation of appetite, metabolism, and addiction. In preclinical studies, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been demonstrated to reduce food intake, body weight, and adiposity in various animal models of obesity. It has also been shown to improve glucose metabolism, insulin sensitivity, and lipid profile in animal models of diabetes. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been investigated as a potential treatment for drug addiction, including nicotine and cocaine addiction.

properties

Molecular Formula

C21H23ClFN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide

InChI

InChI=1S/C21H23ClFN3O2/c1-2-3-20(27)26-12-10-25(11-13-26)19-9-8-17(14-18(19)22)24-21(28)15-4-6-16(23)7-5-15/h4-9,14H,2-3,10-13H2,1H3,(H,24,28)

InChI Key

MCJKKHYPAFFHDE-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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